![molecular formula C30H30N6O4S B2412494 2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 959501-16-7](/img/structure/B2412494.png)
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Description
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C30H30N6O4S and its molecular weight is 570.67. The purity is usually 95%.
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Scientific Research Applications
- Application : The compound can serve as a catalyst for various reactions, including acylation, esterification, and amidation. Its nucleophilic nitrogen can participate in reversible reactions with electrophiles, making it valuable in designing efficient synthetic routes .
- Application : Unexpectedly, temperature significantly impacts the protonation degree of DMAP derivatives. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation derived from DMAP reacts with pentafluoropyridine. At 30°C, it undergoes slight protonation on the dimethylamino group, but at −70°C, it experiences complete protonation. This phenomenon is unique and merits further investigation .
- Application : The compound could potentially modulate e50NT activity, affecting adenosine levels and signaling pathways. Further studies are needed to explore this potential application .
- Application : A ratiometric fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF), was discovered experimentally for monitoring methanol in biodiesel. Although the reaction mechanism remains unreported, this compound’s properties make it a candidate for sensing applications .
Catalysis and Nucleophilic Reactions
Smart Materials and Temperature Responsiveness
Adenosine Signaling Pathway Regulation
Fluorescent Probes for Methanol Detection
properties
IUPAC Name |
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O4S/c1-35(2)21-12-10-20(11-13-21)32-27(38)18-41-30-34-24-7-5-4-6-23(24)28-33-25(29(39)36(28)30)16-26(37)31-17-19-8-14-22(40-3)15-9-19/h4-15,25H,16-18H2,1-3H3,(H,31,37)(H,32,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTREPNSMDHODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
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